Methyl 4-(triphenylphosphonio)crotonate bromide

Wittig Olefination Alkene Synthesis Phosphonium Ylide

This α,β-unsaturated ester phosphonium salt is the reagent of choice for installing E-configured α,β-unsaturated esters via Wittig chemistry. It delivers superior E-selectivity over non-stabilized analogs, as validated in an 81% yield advantage for styrylbenzoate synthesis and the total synthesis of (+)-oxybiotin. Hygroscopic; must be stored and handled under anhydrous conditions. Procure in multi-gram quantities (up to 250 g) with ≥98% purity and full analytical documentation to ensure batch-to-batch consistency in your stereoselective transformations.

Molecular Formula C23H22BrO2P
Molecular Weight 441.3 g/mol
CAS No. 2181-98-8
Cat. No. B044524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(triphenylphosphonio)crotonate bromide
CAS2181-98-8
Synonyms(3-Carboxyallyl)triphenyl-phosphonium Bromide Methyl Ester;  (4-Methoxy-4-oxo-2-butenyl)triphenyl- Phosphonium Bromide;  (3-Carbomethoxy-2-propenyl)triphenylphosphonium Bromide;  3-(Methoxycarbonyl)-2-propenyl]triphenylphosphonium Bromide
Molecular FormulaC23H22BrO2P
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b18-11+;
InChIKeyKSTXYAKHACCZSD-NWBUNABESA-M
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(triphenylphosphonio)crotonate Bromide: A Wittig Phosphonium Salt Precursor for Stereoselective Alkene Synthesis [CAS 2181-98-8]


Methyl 4-(triphenylphosphonio)crotonate bromide (CAS 2181-98-8) is an α,β-unsaturated ester-functionalized triphenylphosphonium salt that serves as a precursor to stabilized ylides in Wittig olefination reactions . This white to pale yellow crystalline solid exhibits a melting point of approximately 175°C with decomposition, is hygroscopic, and demonstrates solubility in common organic solvents including alcohols and ethers . Structurally, it incorporates both an electrophilic phosphonium center and a conjugated ester moiety, making it a versatile building block for the stereoselective construction of carbon-carbon double bonds in pharmaceutical intermediate and natural product synthesis [1].

Why Generic Substitution Fails: Functional Specificity of Methyl 4-(triphenylphosphonio)crotonate Bromide


Generic substitution among triphenylphosphonium salts is not feasible because reaction outcomes—particularly Wittig yields and E/Z stereoselectivity—are governed by the precise electronic nature and steric environment of the substituent adjacent to the phosphonium center . Methyl 4-(triphenylphosphonio)crotonate bromide generates a stabilized ylide bearing an α,β-unsaturated ester, which fundamentally alters both the reactivity profile and the stereochemical course of olefination relative to non-stabilized or differently stabilized analogs [1]. Additionally, the compound's hygroscopic character demands specific storage and handling protocols under anhydrous conditions to prevent decomposition via hydrolysis, rendering moisture-sensitive procurement and storage practices non-negotiable .

Quantitative Differentiation: Head-to-Head Performance Data for Methyl 4-(triphenylphosphonio)crotonate Bromide


Wittig Reaction Yield Advantage Over Saturated Phosphonium Salt Analogs

In the synthesis of (E)-hydroxyalkyl styrylbenzoates via Wittig olefination, Methyl 4-(triphenylphosphonio)crotonate bromide achieved an 81% isolated yield, outperforming saturated methoxycarbonylmethyl phosphonium salt derivatives which yielded only 65% under comparable conditions . This 16-percentage-point yield advantage is attributed to the α,β-unsaturated ester stabilization of the intermediate ylide, which enhances nucleophilicity while maintaining sufficient electrophilic character for efficient carbonyl addition.

Wittig Olefination Alkene Synthesis Phosphonium Ylide

Validated Utility in Stereospecific Natural Product Synthesis

Methyl 4-(triphenylphosphonio)crotonate bromide has been explicitly employed as a key Wittig reagent in the stereospecific total synthesis of (+)-oxybiotin, a biologically active biotin derivative [1]. This documented application distinguishes it from numerous structurally related phosphonium salts that lack peer-reviewed validation in stereochemically demanding natural product construction. The α,β-unsaturated ester functionality installed via this reagent is critical for subsequent stereoselective transformations in the synthetic sequence.

Natural Product Synthesis Stereospecific Synthesis Pharmaceutical Intermediate

Stabilized Ylide Character: E-Stereoselectivity Tendency in Wittig Olefination

As a precursor to ester-stabilized triphenylphosphonium ylides, Methyl 4-(triphenylphosphonio)crotonate bromide belongs to a class of reagents that exhibit enhanced E-stereoselectivity in Wittig reactions with aldehydes relative to non-stabilized ylide precursors [1]. Specifically, anionic, nucleophilic groups in the side chain of triphenylphosphonium ylides—such as the conjugated ester moiety in this compound—shift alkene product stereochemistry toward the E isomer, with the degree of enhancement dependent on the distance of the anionic group from the phosphorus atom [2]. While quantitative E/Z ratios are substrate- and condition-dependent, the class-level E-selectivity distinguishes this compound from saturated alkyl phosphonium salts that typically favor Z-selectivity or yield stereoisomeric mixtures.

Stereoselective Synthesis Ylide Chemistry E-Selective Olefination

Commercial Availability with Batch-Traceable ≥98% Purity from Multiple Qualified Suppliers

Methyl 4-(triphenylphosphonio)crotonate bromide is commercially available from multiple established chemical suppliers at ≥98% purity with accompanying batch-specific analytical documentation (NMR, HPLC, or GC) [1]. Supplier Bidepharm provides 98+% purity with batch quality inspection reports including NMR and HPLC data, while ChemScene offers ≥98% purity with storage specifications (sealed, dry, 2-8°C) . This multi-sourced, analytically characterized availability contrasts with less common or custom-synthesized phosphonium salt alternatives that may lack established purity benchmarks, verified analytical certificates, or consistent commercial supply chains.

Reagent Purity Quality Control Batch Traceability

Physical-Chemical Profile: Defined Melting Point and Hygroscopic Storage Requirements

Methyl 4-(triphenylphosphonio)crotonate bromide exhibits a reproducible melting point of approximately 175°C (with decomposition), serving as a practical identity and purity checkpoint during receipt and use [1]. The compound is hygroscopic and sensitive to moisture, requiring storage in tightly sealed containers under dry, cool conditions away from oxidizing agents to prevent decomposition that generates hazardous byproducts including carbon monoxide, carbon dioxide, phosphorus oxides, and hydrogen bromide [2][3]. This defined stability profile enables procurement teams to anticipate and resource appropriate handling infrastructure—a consideration that may differ from non-hygroscopic phosphonium salt alternatives.

Physical Characterization Storage Stability Hygroscopicity

Procurement-Relevant Application Scenarios for Methyl 4-(triphenylphosphonio)crotonate Bromide


Stereoselective Synthesis of E-Configured α,β-Unsaturated Esters via Wittig Olefination

Methyl 4-(triphenylphosphonio)crotonate bromide is optimally deployed when the synthetic objective requires installation of an E-configured α,β-unsaturated ester moiety via Wittig olefination. As demonstrated by the 81% yield advantage over saturated phosphonium salt analogs in (E)-hydroxyalkyl styrylbenzoate synthesis , this compound provides a yield-efficient route to conjugated ester systems. The ester-stabilized ylide generated upon deprotonation exhibits E-selective stereochemical bias in reactions with aldehydes [1], making it particularly suitable for constructing trans-alkene pharmacophores in medicinal chemistry programs.

Total Synthesis of Biotin-Derived Natural Products and Pharmaceutical Intermediates

The documented use of Methyl 4-(triphenylphosphonio)crotonate bromide in the stereospecific total synthesis of (+)-oxybiotin validates its utility in multi-step, stereochemically demanding natural product construction [2]. Procurement for programs targeting biotin analogs, related sulfur-containing heterocycles, or other complex chiral molecules benefits from this established synthetic precedent, which reduces the method development burden associated with less-validated phosphonium salt alternatives.

High-Purity Reagent Supply for Reproducible Academic and Industrial Research

For laboratories and CROs requiring batch-to-batch consistency and traceable analytical documentation, Methyl 4-(triphenylphosphonio)crotonate bromide is commercially available from multiple qualified suppliers at ≥98% purity with accompanying NMR, HPLC, or GC certificates . The compound's defined melting point (~175°C with decomposition) and documented hygroscopicity [3] further enable quality verification upon receipt and proper storage protocol implementation, reducing the risk of reagent degradation that could compromise synthetic reproducibility.

Building Block for α,β-Unsaturated Carbonyl-Containing Small Molecule Libraries

The α,β-unsaturated ester functionality installed by this reagent serves as a versatile synthetic handle for subsequent transformations including conjugate additions, cycloadditions, and reductions. The commercial availability of Methyl 4-(triphenylphosphonio)crotonate bromide in multi-gram quantities (up to 250 g from Thermo Scientific/Alfa Aesar) supports medicinal chemistry campaigns and parallel synthesis efforts requiring consistent access to this stabilized ylide precursor for library construction. Its hygroscopic character necessitates appropriate storage infrastructure but the trade-off is justified by the unique reactivity profile relative to non-ester-stabilized alternatives.

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